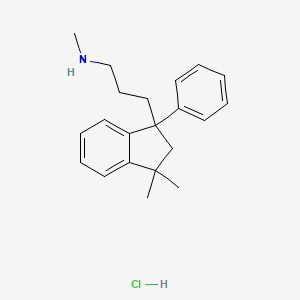
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride is a chemical compound known for its applications in various scientific fields It is characterized by its complex structure, which includes an indene moiety, a propyl chain, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-1-phenyl-2,3-dihydro-1H-indene with a propyl halide to form the corresponding propyl derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of organic electronic materials, including organic thin-film transistors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
2-Methylbenzimidazole: Another compound with similar structural features and applications in organic synthesis.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Used in the fabrication of electronic devices.
Uniqueness
N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride stands out due to its unique indene structure, which imparts specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
10565-75-0 |
|---|---|
Molekularformel |
C21H28ClN |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-20(2)16-21(14-9-15-22-3,17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;/h4-8,10-13,22H,9,14-16H2,1-3H3;1H |
InChI-Schlüssel |
XVDWCNBDFUXCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C.Cl |
Verwandte CAS-Nummern |
21489-22-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)

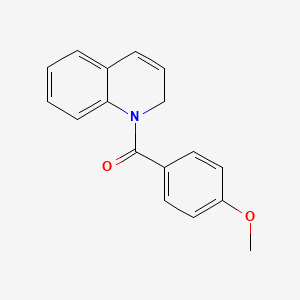


![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)
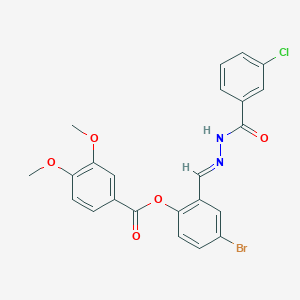
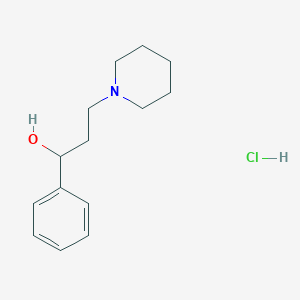
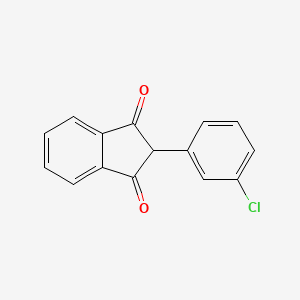

![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)


